molecular formula C12H11ClN2O3 B6385996 5-(2-Chloro-4-ethoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% CAS No. 1261943-68-3

5-(2-Chloro-4-ethoxyphenyl)-(2,4)-dihydroxypyrimidine, 95%

Cat. No. B6385996
CAS RN: 1261943-68-3
M. Wt: 266.68 g/mol
InChI Key: JOEHNQKFOYLNHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Chloro-4-ethoxyphenyl)-(2,4)-dihydroxypyrimidine (5-CEPD) is a synthetic compound that has been studied for its potential in scientific research applications. 5-CEPD is a small molecule that is soluble in water and is relatively easy to synthesize in the laboratory. It has been widely studied in the past few years due to its potential applications in scientific research.

Mechanism of Action

The exact mechanism of action of 5-(2-Chloro-4-ethoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% is not fully understood. However, it is believed that 5-(2-Chloro-4-ethoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% binds to the active site of the CYP2C9 enzyme and inhibits its activity. This inhibition of the enzyme’s activity leads to a decrease in the metabolism of drugs, leading to an increase in their bioavailability. Additionally, 5-(2-Chloro-4-ethoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% has been shown to have anti-inflammatory and anti-oxidant properties, which may be involved in its mechanism of action.
Biochemical and Physiological Effects
5-(2-Chloro-4-ethoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the activity of CYP2C9, leading to an increase in the bioavailability of drugs. Additionally, 5-(2-Chloro-4-ethoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% has been shown to have anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

5-(2-Chloro-4-ethoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is soluble in water, making it easy to work with. Additionally, it is a potent inhibitor of CYP2C9, making it useful for studying the effects of drugs on this enzyme. However, there are some limitations to the use of 5-(2-Chloro-4-ethoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% in laboratory experiments. It is not very stable and can degrade over time, making it difficult to store and use. Additionally, it is not very specific and can inhibit other enzymes, which may lead to unexpected results.

Future Directions

5-(2-Chloro-4-ethoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% has potential applications in the development of new drugs and therapies. It could be used to develop drugs that specifically target CYP2C9, which could lead to more effective treatments for certain diseases. Additionally, 5-(2-Chloro-4-ethoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% could be used to study the effects of drugs on other enzymes and biochemical pathways. Additionally, 5-(2-Chloro-4-ethoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% could be used to study the effects of drugs on other enzymes and biochemical pathways. Additionally, 5-(2-Chloro-4-ethoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% could be used to study the effects of drugs on the immune system and the potential for immunomodulation. Finally, 5-(2-Chloro-4-ethoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% could be used to study the effects of drugs on the brain and nervous system, which could lead to new treatments for neurological disorders.

Synthesis Methods

5-(2-Chloro-4-ethoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% can be synthesized using a variety of methods. One of the most common methods is the reaction of 2-chloro-4-ethoxyphenol with 2,4-dihydroxypyrimidine in the presence of sodium hydroxide. This reaction yields 5-(2-Chloro-4-ethoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% as the main product. The reaction is typically carried out in a two-phase system consisting of aqueous and organic layers. The reaction can be monitored using thin-layer chromatography (TLC) and the product can be isolated by precipitation with ethyl acetate.

Scientific Research Applications

5-(2-Chloro-4-ethoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% has been studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of human cytochrome P450 2C9 (CYP2C9). This enzyme is responsible for the metabolism of a variety of drugs and is involved in the regulation of many physiological processes. As such, 5-(2-Chloro-4-ethoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% has been studied for its potential use in the development of new drugs and therapies. Additionally, 5-(2-Chloro-4-ethoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% has been studied for its potential use in the study of cancer and other diseases.

properties

IUPAC Name

5-(2-chloro-4-ethoxyphenyl)-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3/c1-2-18-7-3-4-8(10(13)5-7)9-6-14-12(17)15-11(9)16/h3-6H,2H2,1H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOEHNQKFOYLNHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CNC(=O)NC2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Chloro-4-ethoxyphenyl)-(2,4)-dihydroxypyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.